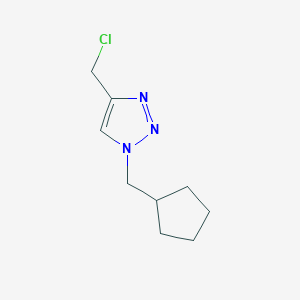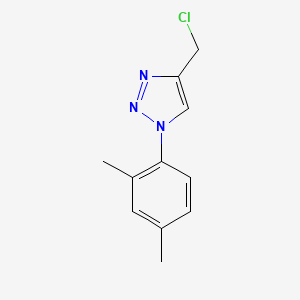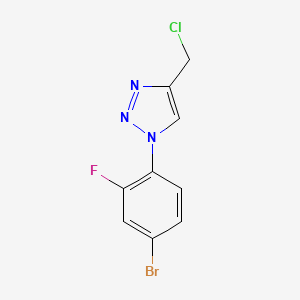
(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-2-基)甲胺
描述
“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C11H14F3N3 . It is a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine” is 1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine” is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用
催化应用
不对称钳位钯环的合成
- 研究探索了不对称 NCN′ 和 PCN 钳位钯环的合成,利用类似于指定化合物的衍生物进行 C-H 键活化。这些钯环在钯环保持在 Pd(II) 状态的反应中显示出良好的催化活性和选择性,表明在有机合成和催化中具有潜在应用 (Roffe 等人,2016)。
席夫碱和抗惊厥剂
- 已经合成了一系列席夫碱,其中包含类似于查询化合物核心结构的吡啶基和苯基,用于潜在的抗惊厥应用。这些化合物在各种模型中显示出对癫痫发作的显着保护作用,突出了它们在药物化学中开发新治疗剂的潜力 (Pandey & Srivastava,2011)。
抗癌活性
- 已经合成和表征了基于席夫碱配体的新的钯 (Pd)II 和铂 (Pt)II 络合物,包括吡啶基和吡咯烷基。这些络合物对各种人癌细胞系表现出很强的抗癌活性,表明它们作为化疗剂的潜力 (Mbugua 等人,2020)。
光细胞毒性和细胞成像
- 已经研究了具有吡啶基和苯基的铁(III)络合物的具有光细胞毒性特性和作为细胞成像剂的功能。这些络合物在红光下显示出前所未有的光细胞毒性,为靶向癌症治疗提供了一种有希望的方法 (Basu 等人,2014)。
新型化合物的合成
- 已经开发了从与查询化学结构相关的化合物开始的咪唑并[1,5-a]吡啶衍生物的高效合成方案,突出了这些化合物在合成具有各种化学领域潜在应用的新型杂环结构方面的多功能性 (Mihorianu 等人,2010)。
安全和危害
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
作用机制
Target of Action
It’s worth noting that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in the biological activity of the compound .
Metabolic Pathways
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism .
属性
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPXBQJNROEMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)

![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)


![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)